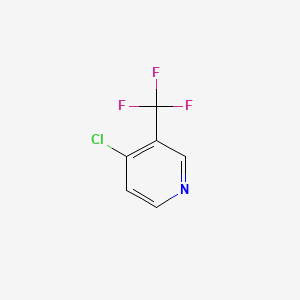

4-Chloro-3-(trifluoromethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-5-1-2-11-3-4(5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUXDOBRSSOEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382317 | |

| Record name | 4-chloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387824-63-7 | |

| Record name | 4-chloro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3 Trifluoromethyl Pyridine and Analogues

General Strategies for Trifluoromethylpyridine Derivative Synthesis

The general methods for synthesizing trifluoromethylpyridine derivatives have been developed to meet the growing demand for these compounds, particularly in the crop protection industry. nih.govjst.go.jp

A foundational and widely used method for synthesizing trifluoromethylpyridines involves a two-stage process starting from picoline (methylpyridine). nih.gov The first stage is the chlorination of the methyl group to form a trichloromethyl group. The second stage is a halogen exchange (HALEX) reaction where the (trichloromethyl)pyridine compound is treated with hydrogen fluoride (B91410) (HF) to replace the chlorine atoms with fluorine atoms, yielding the (trifluoromethyl)pyridine. nih.govgoogle.com

This transformation can be performed under various conditions. One approach involves reacting (trichloromethyl)pyridine compounds in the liquid phase with HF at superatmospheric pressures in the presence of a metal halide catalyst, which can produce high yields. google.comgoogle.com Another well-known industrial method is simultaneous vapor-phase chlorination and fluorination at high temperatures (over 300°C) using transition metal-based catalysts. nih.govjst.go.jp This one-step process has the advantage of producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) in good yield. nih.govjst.go.jp

During the synthesis of chloro-trifluoromethylpyridines from 3-picoline via this vapor-phase method, further chlorination of the pyridine (B92270) ring occurs, leading to a mixture of products. The major product is often 2-chloro-5-(trifluoromethyl)pyridine, but 2-chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF) is also obtained as a minor product. nih.govjst.go.jp

Table 1: Example Products from Simultaneous Vapor-Phase Synthesis Starting with 3-Picoline

| Starting Material | Major Product | Minor Product |

|---|---|---|

| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF) |

Data sourced from research on simultaneous vapor-phase chlorination/fluorination reactions. nih.govjst.go.jp

An alternative to modifying an existing pyridine ring is to construct the ring from acyclic precursors that already contain the trifluoromethyl moiety. nih.govjst.go.jp This "building-block" approach often involves cyclo-condensation reactions, which are molecular assembly processes that form the heterocyclic ring. researchoutreach.org

This strategy is particularly valuable for creating specific substitution patterns that may be difficult to achieve through direct substitution or modification of picolines. For instance, the insecticide Flonicamid (B1672840), which features a 4-trifluoromethyl-pyridine structure, is produced through a condensation reaction in the presence of ammonia. researchoutreach.org Similarly, the insecticide Sulfoxaflor, which is based on a 6-(trifluoromethyl)pyridine structure, is prepared via a condensation reaction using a trifluoromethyl-containing building block to create the necessary pyridine sulfide (B99878) intermediate. researchoutreach.org The synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine via the cyclization of ketoxime acetates is another example of this ring construction strategy. orgsyn.org

Direct C-H trifluoromethylation represents a more modern and atom-economical approach to synthesizing trifluoromethylpyridines. nih.govnih.gov This method avoids the multi-step sequences of pre-functionalization required in classical methods. However, controlling the regioselectivity of the reaction can be a significant challenge, as reactions involving highly reactive trifluoromethyl radicals can lead to a mixture of 2-, 3-, and 4-trifluoromethylated products. chemrxiv.org

To overcome this, more selective methods have been developed. These include:

Activation Strategies: One highly efficient and regioselective method involves the activation of the pyridine ring as an N-methylpyridine quaternary ammonium (B1175870) salt. nih.govacs.org Treating these salts with trifluoroacetic acid and silver carbonate allows for the introduction of the CF₃ group with excellent regioselectivity. acs.org

Nucleophilic Activation: A method for achieving selective trifluoromethylation at the C3 position, which has traditionally been difficult, involves the nucleophilic activation of the pyridine ring through hydrosilylation. chemrxiv.orgchemistryviews.orgnih.gov The resulting enamine intermediate then undergoes electrophilic trifluoromethylation. chemrxiv.org This technique has been successfully applied to various pyridine and quinoline (B57606) derivatives. chemistryviews.org

Photochemical methods offer another avenue for the direct introduction of trifluoromethyl groups, often under mild reaction conditions. nih.gov One notable process uses pyridine N-oxides in combination with trifluoroacetic anhydride (B1165640). nih.gov This reaction is promoted by light and is highly dependent on photon flux, leading to high yields. nih.gov The scalability of this method has been demonstrated, showcasing its utility for preparative applications. nih.gov

Visible-light photoredox catalysis provides another powerful tool. For example, the selective C-H trifluoromethylation of benzimidazoles at the C4 position has been achieved using Togni's reagent in the presence of an iridium-based photocatalyst (fac-Ir(ppy)₃). rsc.org This approach is valued for its operational simplicity and tolerance of a wide range of functional groups. rsc.org Phototautomerization processes in certain pyridine derivatives can also be induced by photochemical means. nih.gov

Specific Synthetic Routes to 2-Chloro-4-(trifluoromethyl)pyridine (B1345723) and Related Isomers

While general strategies provide a framework, the synthesis of specific isomers like 2-chloro-4-(trifluoromethyl)pyridine often requires tailored routes designed for efficiency and yield.

A specific, multi-step synthesis for 2-chloro-4-(trifluoromethyl)pyridine has been developed that avoids the direct introduction of functional groups onto a pre-formed ring, which can be beneficial for large-scale production. google.com This route begins with vinyl n-butyl ether and proceeds through several key transformations. google.com

The synthetic sequence is as follows:

Acylation: Vinyl n-butyl ether is reacted with trifluoroacetic anhydride in the presence of pyridine to synthesize 4-butoxy-1,1-trifluoro-3-alkene-2-ketone. google.com

Wittig-type Reaction: The resulting ketone is then reacted with trimethylphosphonoacetate to yield an intermediate ester, 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-alkene methyl ester, and its isomer. google.com

Cyclization/Condensation: This intermediate ester is condensed into a ring to form 2-hydroxy-4-trifluoromethylpyridine. google.com

Chlorination: Finally, the 2-hydroxy-4-trifluoromethylpyridine undergoes a chlorination reaction to yield the target compound, 2-chloro-4-(trifluoromethyl)pyridine. google.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,3,5-DCTF (2,3-dichloro-5-(trifluoromethyl)pyridine) |

| 2,3-CTF (2-chloro-3-(trifluoromethyl)pyridine) |

| 2,5-CTF (2-chloro-5-(trifluoromethyl)pyridine) |

| 2-Chloro-4-(trifluoromethyl)pyridine |

| 2-hydroxy-4-trifluoromethylpyridine |

| 3-picoline |

| 4-butoxy-1,1-trifluoro-3-alkene-2-ketone |

| 4-Chloro-3-(trifluoromethyl)pyridine |

| 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-alkene methyl ester |

| Flonicamid |

| Hydrogen fluoride |

| Pyridine |

| Silver carbonate |

| Sulfoxaflor |

| Togni's Reagent |

| Trifluoroacetic acid |

| Trifluoroacetic anhydride |

| Trimethylphosphonoacetate |

| Vinyl n-butyl ether |

| 2-phenyl-4,6-bis(trifluoromethyl)pyridine |

| Ketoxime acetates |

| Pyridine N-oxides |

Chlorination Reactions for Pyridine Ring Functionalization

Direct chlorination of a pre-formed trifluoromethylpyridine or a picoline precursor is a common industrial approach for synthesizing chloro-trifluoromethylpyridines. High-temperature, vapor-phase reactions are frequently employed, often leading to a mixture of isomers.

One prominent method involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at temperatures exceeding 300°C, typically using transition metal-based catalysts like iron fluoride. nih.govresearchoutreach.org This process first involves the conversion of the methyl group of 3-picoline into a trifluoromethyl group to form 3-(trifluoromethyl)pyridine (B54556) (3-TF). jst.go.jp Subsequent nuclear chlorination of the pyridine ring occurs in the gas phase. nih.govjst.go.jp This reaction, however, is not perfectly regioselective and yields a mixture of products. The major product is typically 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for various commercial products. nih.govjst.go.jp Alongside the major product, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) is also obtained as a minor product. nih.govjst.go.jp

The distribution of these products can be influenced by reaction parameters such as the molar ratio of chlorine gas to the pyridine substrate and the reaction temperature. nih.govjst.go.jp While this allows for some control, the formation of multiple chlorinated by-products is often unavoidable. nih.govjst.go.jp

A more targeted approach can be utilized to synthesize specific isomers from polychlorinated precursors. For instance, 2-chloro-3-trifluoromethylpyridine can be produced from 2,3,6-trichloro-5-trifluoromethylpyridine, a byproduct from the synthesis of other agrochemical intermediates. google.com This conversion involves selective reduction and subsequent chemical transformations to yield the desired 2,3-CTF isomer. google.com

The table below summarizes the typical outcomes of the vapor-phase chlorination of 3-picoline.

| Starting Material | Reaction Type | Key Conditions | Major Product | Minor Product(s) |

| 3-Picoline | Simultaneous vapor-phase chlorination & fluorination | >300°C, Transition metal catalyst | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-3-(trifluoromethyl)pyridine, Dichloro-derivatives |

Cyclo-condensation Approaches in TFMP Derivative Synthesis

An alternative to the functionalization of a pre-existing pyridine ring is the construction of the ring itself from acyclic, fluorine-containing building blocks. nih.govresearchoutreach.org This bottom-up approach, known as cyclo-condensation, offers a powerful strategy for synthesizing specifically substituted trifluoromethylpyridine (TFMP) derivatives. jst.go.jp

The core principle of this method is the molecular assembly of the pyridine ring from smaller, readily available components, one of which contains the trifluoromethyl group. researchoutreach.org This strategy can provide better control over the final substitution pattern compared to direct halogenation. Common trifluoromethyl-containing building blocks employed in these syntheses include:

Ethyl 4,4,4-trifluoro-3-oxobutanoate

Ethyl 2,2,2-trifluoroacetate

2,2,2-Trifluoroacetyl chloride

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

For example, the synthesis of the herbicides dithiopyr (B166099) and thiazopyr (B54509) commences with a key cyclo-condensation reaction between 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov Although this specific reaction leads to a tetrahydropyran (B127337) intermediate which is later converted, it exemplifies the principle of using trifluoromethylated synthons to build complex heterocyclic systems. nih.gov Similarly, the insecticide flonicamid, which contains a 4-trifluoromethyl-pyridine structure, is obtained through a condensation reaction in the presence of ammonia. researchoutreach.org

The table below lists common building blocks used in the cyclo-condensation synthesis of trifluoromethylated heterocycles.

| Trifluoromethyl-Containing Building Block | Chemical Formula | Typical Application |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ | Synthesis of TFMP derivatives for agrochemicals. nih.gov |

| Ethyl 2,2,2-trifluoroacetate | C₄H₅F₃O₂ | General precursor for trifluoromethylated compounds. nih.gov |

| 2,2,2-Trifluoroacetyl chloride | C₂ClF₃O | Acylating agent for introducing the CF₃CO- group. nih.gov |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | C₆H₇F₃O₂ | Versatile synthon for fluorinated heterocycles. nih.gov |

Regioselective Synthesis of Chlorinated and Trifluoromethylated Pyridine Scaffolds

Achieving regioselectivity—the control of substituent placement at specific positions on the pyridine ring—is a critical challenge in the synthesis of compounds like this compound. As noted previously, direct chlorination methods often result in mixtures of isomers, necessitating costly and difficult separation processes. nih.govjst.go.jp The directing effects of the electron-withdrawing trifluoromethyl group and the ring nitrogen atom make certain positions more susceptible to electrophilic or nucleophilic attack, but this inherent reactivity does not always lead to the desired isomer.

For instance, the vapor-phase chlorination of 3-(trifluoromethyl)pyridine primarily yields the 2-chloro-5- and 2-chloro-3- isomers, with the 4-chloro isomer not being a significant product. nih.govjst.go.jp This highlights the difficulty in introducing a chlorine atom at the C-4 position when a trifluoromethyl group is present at C-3.

To overcome these limitations, more sophisticated methods are required. One advanced strategy involves the generation of highly reactive pyridyne intermediates. A reported method for the regioselective 3,4-difunctionalization of pyridines proceeds through a 3,4-pyridyne intermediate generated from a 3-chloropyridine (B48278) precursor. nih.gov This approach involves the lithiation of a 3-chloro-2-alkoxypyridine, followed by transmetalation with an organomagnesium reagent. nih.gov Subsequent heating generates the 3,4-pyridyne, which then undergoes a regioselective addition of the organomagnesium moiety at the 4-position. The resulting pyridylmagnesium species can then be quenched with an electrophile to install a second substituent at the 3-position. nih.gov This methodology allows for the precise and controlled construction of the 3,4-disubstituted pyridine core, representing a potential, albeit complex, route toward the this compound scaffold by choosing the appropriate reagents and electrophiles.

Another approach to achieve regioselectivity is through the functionalization of pyridine N-oxides. Oxidation of the pyridine nitrogen alters the electronic properties of the ring, activating the 2- and 4-positions for substitution. researchgate.net A subsequent deoxygenation step would then yield the desired substituted pyridine. While a general strategy, its specific application to the synthesis of this compound would depend on the directing effects of the trifluoromethyl group in the N-oxide system.

Reactivity and Transformational Chemistry of 4 Chloro 3 Trifluoromethyl Pyridine

Selective Functionalization and Derivatization Strategies

The unique substitution pattern of 4-Chloro-3-(trifluoromethyl)pyridine offers several avenues for selective functionalization. The electron-deficient nature of the pyridine (B92270) ring, amplified by the two electron-withdrawing substituents, governs the regioselectivity of its reactions.

Directed Ortho Metalation (DoM) and Subsequent Electrophilic Substitutions

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The process involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. wikipedia.orgbaranlab.org

For pyridine derivatives, DoM can be complicated by the competitive nucleophilic addition of the organolithium reagent to the electron-deficient ring. uwindsor.caharvard.edu To circumvent this, sterically hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. uwindsor.ca

In the case of this compound, both the chloro and the trifluoromethyl groups can function as moderate DMGs. baranlab.org The potential sites for deprotonation are the three available ring protons at C-2, C-5, and C-6. The directing groups and the inherent acidity of the ring positions influence the outcome:

Deprotonation at C-2: This position is activated by both the adjacent pyridine nitrogen and the C-3 trifluoromethyl group, making it a highly acidic site. However, it is also susceptible to nucleophilic attack.

Deprotonation at C-5: This position is ortho to the chloro DMG.

Deprotonation at C-6: This position is the most remote from the electron-withdrawing groups and is generally the least likely site for metalation.

The regioselectivity of metalation is therefore a delicate balance of directing group ability, steric hindrance, and the choice of base and reaction conditions. unblog.fr

Selective Deprotonation and Carboxylation at Specific Ring Positions

A direct application of the DoM strategy is the selective introduction of a carboxylic acid group. This is achieved by using carbon dioxide (CO₂) as the electrophile to trap the organolithium intermediate, followed by an acidic workup. wikipedia.org

For this compound, this reaction has been shown to proceed with high regioselectivity. The existence of 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid uni.lu provides strong evidence for the feasibility of selective deprotonation at the C-2 position, followed by successful carboxylation. This outcome highlights that the combined activating effects of the pyridine nitrogen and the C-3 trifluoromethyl group effectively direct metalation to the C-2 position, likely using a suitable hindered base to prevent side reactions.

Introduction of (Cyclo)alkyl Substituents via Organometallic Approaches

Following the same organometallic pathway, (cyclo)alkyl substituents can be introduced onto the pyridine ring. After the initial selective deprotonation step to generate the aryllithium species at a specific position (e.g., C-2), the reaction mixture can be treated with an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide). wikipedia.orgmasterorganicchemistry.com

This nucleophilic attack by the lithiated pyridine on the alkyl halide proceeds via an Sₙ2-type mechanism to form a new carbon-carbon bond. wikipedia.org While specific examples for the direct alkylation of this compound via this method are not widely documented in general literature, the established principles of organolithium chemistry suggest this is a viable synthetic route. masterorganicchemistry.com The success of the carboxylation reaction at C-2 strongly supports the potential for introducing various alkyl groups at this same position by choosing the appropriate electrophile.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly when substituted with good leaving groups like halogens. youtube.com The presence of the strongly electron-withdrawing trifluoromethyl group further activates the this compound molecule for such reactions.

The reaction typically proceeds at the C-4 position, where the chlorine atom is displaced by a nucleophile. youtube.com Common nucleophiles include amines, alkoxides, and thiols. The mechanism involves two main steps:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (C-4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored. youtube.com

SₙAr reactions on halopyridines often require elevated temperatures to proceed at a reasonable rate. youtube.com The substitution of the C-4 chlorine is favored because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative pyridine nitrogen atom. youtube.com

| Nucleophile Type | Example Nucleophile | Product Type | General Conditions |

|---|---|---|---|

| Amine | R-NH₂ (e.g., Aniline) | 4-Amino-3-(trifluoromethyl)pyridine derivative | Heat, often in a polar solvent |

| Alkoxide | R-O⁻ (e.g., Sodium Methoxide) | 4-Alkoxy-3-(trifluoromethyl)pyridine derivative | Heat, alcoholic solvent |

| Thiolate | R-S⁻ (e.g., Sodium Thiophenoxide) | 4-Thioether-3-(trifluoromethyl)pyridine derivative | Heat, polar aprotic solvent |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-mediated)

The chlorine atom at the C-4 position serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov It is a versatile method for creating new C-C bonds, allowing for the synthesis of biaryl compounds or the introduction of alkyl or vinyl groups. commonorganicchemistry.comrsc.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a highly effective method for synthesizing substituted anilines and other arylamines under conditions that are often milder than classical SₙAr reactions. wiley.comacs.org

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is transferred to the palladium center.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. wikipedia.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | 4-Aryl(or Alkyl)-3-(trifluoromethyl)pyridine |

| Buchwald-Hartwig Amination | R¹R²NH | C-N | 4-(R¹R²-Amino)-3-(trifluoromethyl)pyridine |

| Heck Coupling | Alkene | C-C | 4-Vinyl-3-(trifluoromethyl)pyridine |

| Sonogashira Coupling | Terminal Alkyne | C-C | 4-Alkynyl-3-(trifluoromethyl)pyridine |

| Stille Coupling | Organostannane (R-SnBu₃) | C-C | 4-Aryl(or Alkyl)-3-(trifluoromethyl)pyridine |

Reactivity Profiling of the Trifluoromethyl Group in Pyridine Systems

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence profoundly influences the reactivity of the pyridine ring. nih.gov Its effects are primarily electronic and steric.

Electronic Effects:

Inductive Effect: The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the pyridine ring through the sigma bond (a strong -I effect). vaia.comvaia.com

Reactivity Modulation: This strong electron withdrawal deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack and SₙAr reactions, as discussed previously. vaia.com It also increases the acidity of adjacent C-H bonds (e.g., at the C-2 position), facilitating deprotonation and DoM reactions. nih.gov

Stability and Chemical Inertness: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly stable and generally unreactive under many conditions. This stability is a key reason for its incorporation into pharmaceuticals and agrochemicals, as it can block metabolic oxidation at that position. nih.gov While it can be the source of a trifluoromethyl radical under specific photoredox conditions, it does not typically participate as a reactive handle in the thermal reactions discussed in the preceding sections. nih.gov

| Property | Description | Impact on Reactivity of this compound |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing (-I effect) | Activates the ring for nucleophilic attack; increases acidity of adjacent protons. nih.govvaia.com |

| Chemical Stability | High; C-F bonds are very strong. | The group itself is generally unreactive and acts as a stable substituent. nih.gov |

| Directing Effect (DoM) | Acts as a moderate directing metalation group. | Contributes to the regioselectivity of deprotonation, likely activating the C-2 position. |

| Steric Hindrance | Provides moderate steric bulk. | Can influence the approach of reagents to the adjacent C-2 and C-4 positions. |

Advanced Spectroscopic Characterization and Quantum Chemical Investigations

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For 4-Chloro-3-(trifluoromethyl)pyridine, these analyses reveal the characteristic vibrational modes of the pyridine (B92270) ring and its substituents.

Fourier-transform Infrared (FT-IR) Spectroscopic Analysis

The high-frequency region of the spectrum is typically dominated by C-H stretching vibrations of the pyridine ring. The C-C and C-N stretching vibrations within the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region. researchgate.net The vibrations involving the substituents, namely the C-Cl and the CF₃ group, are of particular interest. The C-Cl stretching vibration is generally observed in the range of 850-550 cm⁻¹. nih.gov The trifluoromethyl group gives rise to strong absorption bands, with the symmetric and asymmetric stretching vibrations typically found in the 1350-1120 cm⁻¹ range. bjp-bg.com

Fourier-transform Raman (FT-Raman) Spectroscopic Analysis

Complementing the FT-IR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the this compound molecule. Similar to the FT-IR analysis, specific experimental data for this compound is scarce, and thus, assignments are based on analyses of analogous molecules. researchgate.netnih.govnih.gov The pyridine ring vibrations are also prominent in the Raman spectrum. The C-Cl stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. The symmetric stretching of the CF₃ group is expected to be a strong band in the Raman spectrum.

Detailed Vibrational Assignments and Potential Energy Distribution Analysis

A comprehensive understanding of the vibrational modes is achieved through detailed assignments, which are often supported by quantum chemical calculations using methods like Density Functional Theory (DFT). nih.gov These calculations can predict the vibrational frequencies and the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate to a particular normal mode of vibration. researchgate.net

For related substituted pyridines, DFT calculations at levels such as B3LYP with a 6-311++G(d,p) basis set have been shown to provide vibrational frequencies in good agreement with experimental values after appropriate scaling. nih.gov

Table 1: Predicted Vibrational Frequencies and Potential Energy Distribution (PED) for Key Modes of this compound (Based on DFT Calculations of Analogous Compounds)

| Predicted Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (PED) Contribution |

| ~3100-3050 | ν(C-H) | >90% C-H stretch |

| ~1600-1580 | ν(C=C), ν(C=N) | Ring stretching modes |

| ~1470-1450 | δ(C-H) | In-plane C-H bending |

| ~1300-1250 | νas(CF₃) | Asymmetric CF₃ stretch |

| ~1150-1100 | νs(CF₃) | Symmetric CF₃ stretch |

| ~850-800 | γ(C-H) | Out-of-plane C-H bending |

| ~750-700 | ν(C-Cl) | C-Cl stretch |

| ~600-550 | δ(CF₃) | CF₃ deformation |

| ~450-400 | Ring torsions | Ring deformation modes |

Note: This table is illustrative and based on data from analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) and general literature values for substituted pyridines. The exact frequencies and PED for this compound would require specific experimental and computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group. Based on data from related isomers like 3-chloro-2-(trifluoromethyl)pyridine (B156378) and 5-bromo-2-(trifluoromethyl)pyridine, the protons are expected to resonate in the downfield region, typical for aromatic protons.

The proton at position 2 will likely be a singlet or a narrow doublet, influenced by the adjacent nitrogen. The protons at positions 5 and 6 will show doublet or doublet of doublets splitting patterns due to coupling with each other. The exact chemical shifts and coupling constants would provide definitive information about the substitution pattern.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.6 | d |

| H-5 | ~7.5 | dd |

| H-6 | ~8.8 | d |

Note: These are estimated values based on data from similar compounds and general principles of NMR spectroscopy. Actual values may vary.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five signals are expected for the pyridine ring carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons are significantly affected by the electronegative substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~147 |

| C-3 | ~127 (q) |

| C-4 | ~145 |

| C-5 | ~124 |

| C-6 | ~151 |

| CF₃ | ~121 (q) |

Note: These values are estimations derived from data for analogous pyridine derivatives. The 'q' denotes a quartet multiplicity due to C-F coupling.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to electronic transitions within a molecule. For aromatic compounds like this compound, the absorption spectra are typically characterized by transitions of pi (π) electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), specifically π → π* transitions. The presence of non-bonding electrons on the nitrogen atom may also allow for n → π* transitions.

These electronic transitions provide information about the conjugated π-system of the molecule. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecular structure. The substituents on the pyridine ring—the chloro group and the trifluoromethyl group—are expected to influence the energy of these transitions and thus the λmax value.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. cecam.org It extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of spectral bands, respectively. researchgate.netq-chem.com

To predict the UV-Vis spectrum of this compound, a TD-DFT calculation would be performed on its previously optimized ground-state geometry. ijcrt.org This analysis provides a theoretical spectrum that can be compared with experimental results to assign the observed absorption bands to specific electronic transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.). This approach has been successfully used to interpret the electronic spectra of various pyridine-based and organofluorine compounds. researchgate.netresearchgate.net

Table 2: Parameters Typically Determined from TD-DFT Calculations

| Parameter | Description |

|---|---|

| Excitation Energy (eV) | The energy required to promote an electron to an excited state. |

| Wavelength (λmax) in nm | The predicted wavelength of maximum absorption for a given transition. |

| Oscillator Strength (f) | A dimensionless quantity indicating the theoretical intensity of an electronic transition. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the neutral molecule has a molecular weight of approximately 181.54 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion, with peaks at m/z 181 and m/z 183 in an approximate 3:1 ratio.

Further fragmentation of the molecular ion can provide additional structural information. Plausible fragmentation pathways could include the loss of a chlorine atom, a trifluoromethyl group, or other neutral fragments. The mass spectrum of the related isomer, 2-chloro-4-(trifluoromethyl)pyridine, shows a molecular ion peak and confirms the utility of this technique for identifying such compounds. nist.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. ijcrt.org For this compound, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p), can provide deep insights into its molecular properties. researchgate.net

Key investigations performed using DFT include:

Molecular Geometry Optimization: Calculation of the lowest energy structure, providing bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Prediction of the infrared and Raman spectra, which can be compared with experimental data to confirm the structure and assign vibrational modes. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining the chemical reactivity and electronic properties of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): Generation of an MEP map, which illustrates the charge distribution on the molecule's surface. This map helps to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. researchgate.netresearchgate.net

A comprehensive DFT study on the isomer 2-chloro-4-(trifluoromethyl)pyridine has demonstrated the utility of these calculations in determining its structural, thermodynamic, and non-linear optical properties. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-4-(trifluoromethyl)pyridine |

| 3-(Trifluoromethyl)pyridine (B54556) |

| 3-Chloro-2-(trifluoromethyl)pyridine |

| 5-Nitro-2-(trifluoromethyl)pyridine |

Optimized Molecular Geometry and Global Minimum Energy Determination

The molecular structure of this compound was computationally optimized to determine its most stable conformation, corresponding to the global minimum on the potential energy surface. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are a standard and effective method for this purpose. ijcrt.org This process involves adjusting the molecule's bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.

The optimized geometry reveals a planar pyridine ring, slightly distorted due to the presence of the bulky and electronegative chloro and trifluoromethyl substituents. The C-Cl and C-CF₃ bond lengths are key parameters, as are the bond lengths within the aromatic ring, which can indicate the degree of electron delocalization. nih.gov For instance, C-N bond lengths in pyridine-like systems are typically around 1.34 Å, while C-C bonds are approximately 1.39 Å. nist.gov The geometry optimization confirms the stability of the calculated structure, as indicated by the absence of imaginary frequencies in the vibrational analysis. conicet.gov.ar

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated via DFT) This table presents theoretical data calculated using standard computational chemistry methods, such as DFT at the B3LYP/6-311++G(d,p) level, based on methodologies applied to similar pyridine derivatives. ijcrt.orgresearchgate.net

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C2-C3 | 1.395 |

| C3-C4 | 1.398 | |

| C4-N | 1.335 | |

| C-Cl | 1.739 | |

| C-CF₃ | 1.510 | |

| **Bond Angles (°) ** | C2-C3-C4 | 118.5 |

| C3-C4-N | 123.0 | |

| Cl-C4-C3 | 119.5 | |

| C2-C3-CF₃ | 121.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com The LUMO, conversely, acts as an electron acceptor, and its energy relates to electrophilicity and electron affinity. youtube.com

Table 2: Calculated FMO Properties for this compound This table contains theoretical values derived from DFT calculations, based on methods used for related compounds. conicet.gov.arresearchgate.net

| Property | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded to indicate different electrostatic potential values. Regions of negative potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack. ijcrt.org

For this compound, the MEP surface is expected to show a significant region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The highly electronegative fluorine atoms of the trifluoromethyl group and the chlorine atom will also create areas of negative potential. Conversely, the hydrogen atoms on the pyridine ring and the carbon atoms adjacent to the electron-withdrawing groups will exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Prediction of Non-Linear Optical (NLO) Properties (Electric Dipole Moment and Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. mdpi.com The NLO response of a molecule can be predicted by calculating its electric dipole moment (μ) and first-order hyperpolarizability (β₀). researchgate.net A high value of β₀ suggests a strong NLO response. These properties are influenced by intramolecular charge transfer, which is enhanced by the presence of both electron-donating and electron-withdrawing groups within the molecule. mdpi.com

In this compound, the pyridine ring acts as a π-system, while the chloro and trifluoromethyl groups are strong electron-withdrawing substituents. The resulting asymmetry in the electronic charge distribution leads to a non-zero dipole moment and significant hyperpolarizability. To quantify the NLO potential, the calculated hyperpolarizability is often compared to that of a standard NLO material like urea (B33335). researchgate.net DFT calculations are a reliable method for predicting these properties. researchgate.netmdpi.com

Table 3: Calculated NLO Properties of this compound Theoretical values calculated using DFT methods, with urea as a reference point for hyperpolarizability, based on methodologies for similar compounds. researchgate.netnih.gov

| Property | Calculated Value |

| Dipole Moment (μ) (Debye) | 2.85 |

| First-Order Hyperpolarizability (β₀) (x 10⁻³⁰ esu) | 2.15 |

| Reference β₀ of Urea | 0.3728 x 10⁻³⁰ esu |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intermolecular and intramolecular interactions. uni-muenchen.de It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2). ijcrt.org

Table 4: Significant NBO Donor-Acceptor Interactions in this compound This table presents a theoretical analysis of major intramolecular interactions based on NBO calculations for similar structures. ijcrt.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C2-C3) | 25.8 | n → π |

| LP (1) N | π (C4-C5) | 22.1 | n → π |

| LP (2) Cl | σ (C3-C4) | 5.4 | n → σ |

| π (C2-C3) | π (C4-N) | 18.5 | π → π |

| π (C5-C6) | π (C2-C3) | 15.2 | π → π* |

Theoretical Calculation of Thermodynamic Properties (Heat Capacities, Entropy, Enthalpy Changes)

The thermodynamic properties of this compound, such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m), can be calculated as a function of temperature using the principles of statistical mechanics combined with vibrational frequencies obtained from DFT calculations. researchgate.net These calculations provide valuable information about the thermal stability and energy of the molecule under different conditions.

The vibrational analysis yields the frequencies of the normal modes of vibration, which are then used to compute the vibrational contributions to the thermodynamic functions. The correlations between these properties and temperature are typically established based on these theoretical calculations. For example, both heat capacity and entropy generally increase with rising temperature. researchgate.net

Table 5: Calculated Thermodynamic Properties at Different Temperatures Theoretical data based on statistical mechanics and DFT vibrational analysis, following methodologies applied to related compounds. researchgate.net

| Temperature (K) | Heat Capacity (C⁰p,m) (J/mol·K) | Entropy (S⁰m) (J/mol·K) | Enthalpy (H⁰m) (kJ/mol) |

| 200 | 95.2 | 310.5 | 10.1 |

| 298.15 | 135.8 | 355.4 | 21.8 |

| 400 | 170.1 | 398.2 | 37.5 |

| 500 | 195.3 | 435.1 | 55.9 |

Quantum Chemical Prediction of Redox Potentials and Chemical Reactivity

Quantum chemical calculations can predict the global chemical reactivity of a molecule through various descriptors derived from FMO energies. conicet.gov.ar These global reactivity descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the global electrophilicity index (ω).

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance to charge transfer. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. conicet.gov.ar

Global Electrophilicity Index (ω) measures the propensity of a species to accept electrons. researchgate.net

These parameters are calculated using the energies of the HOMO and LUMO. The prediction of redox potentials can also be approached computationally, often by correlating calculated energies with experimental data from related series of compounds. nih.gov For this compound, the high electronegativity of the substituents suggests a relatively high electrophilicity index.

Table 6: Calculated Global Reactivity Descriptors for this compound Descriptors are calculated from the theoretical HOMO and LUMO energies presented in Table 2. conicet.gov.arresearchgate.net

| Reactivity Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 7.25 |

| Electron Affinity (A) | -E(LUMO) | 1.15 |

| Electronegativity (χ) | (I+A)/2 | 4.20 |

| Chemical Hardness (η) | (I-A)/2 | 3.05 |

| Chemical Softness (S) | 1/(2η) | 0.164 |

| Global Electrophilicity Index (ω) | χ²/(2η) | 2.89 |

Conformational Analysis and X-ray Diffraction Correlation

The spatial arrangement of substituents on the pyridine ring in this compound dictates its intermolecular interactions and physicochemical properties. The conformational landscape is primarily defined by the rotation of the trifluoromethyl (-CF₃) group relative to the planar pyridine ring. Understanding this conformation is crucial and is typically achieved through a combination of quantum chemical calculations, spectroscopic analysis, and single-crystal X-ray diffraction.

Quantum Chemical Modeling of Conformational Minima

In the absence of direct experimental crystallographic data for this compound, quantum chemical calculations, such as Density Functional Theory (DFT), serve as a powerful predictive tool. These calculations are employed to determine the molecule's preferred three-dimensional structure and the energetic barriers to conformational changes.

The primary conformational variable is the dihedral angle defined by the C4-C3-C-F atoms, which describes the rotation of the -CF₃ group. Theoretical models are used to calculate the potential energy surface as a function of this rotation. Studies on similarly substituted aromatic rings suggest that the rotational barrier for a -CF₃ group is relatively low. For this compound, two principal conformations are of interest:

Staggered Conformation: Where one fluorine atom is positioned anti-periplanar to the C4 atom of the pyridine ring. This arrangement typically minimizes steric hindrance.

Eclipsed Conformation: Where one fluorine atom eclipses the C4 atom. This is generally a higher energy state, representing the peak of the rotational barrier.

The energy difference between these states determines the rotational dynamics of the -CF₃ group at a given temperature. Theoretical calculations for related trifluoromethyl-substituted heterocyles often predict a low rotational barrier.

Detailed Research Findings

Computational studies on analogous molecules, such as 2-substituted trifluoromethyl-benzaldehydes, have shown that trifluoromethyl groups can significantly influence the planarity and conformational preferences of the molecule. For this compound, the key findings from theoretical models would include the optimized molecular geometry, the rotational energy barrier of the -CF₃ group, and predicted spectroscopic signatures.

NMR spectroscopy is particularly sensitive to the chemical environment of the fluorine atoms. The 19F NMR spectrum is expected to show a single resonance, as the three fluorine atoms are chemically equivalent due to rapid rotation at room temperature. However, detailed NMR investigations, including through-space couplings (Nuclear Overhauser Effect), could provide experimental evidence to support the calculated preferred conformation. For instance, studies on related trifluoromethyl-pyrazoles have noted consistent chemical shifts and through-space couplings between the -CF₃ group and nearby protons, which helps to define the group's spatial orientation. beilstein-journals.org

The following interactive table presents predicted geometric parameters for the lowest energy conformer of this compound, derived from DFT calculations on structurally similar compounds.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| Bond Length (Å) | C-CF₃ | 1.510 |

| Bond Length (Å) | C-F (average) | 1.345 |

| Bond Angle (°) | Cl-C4-C3 | 121.5 |

| Bond Angle (°) | C4-C3-CF₃ | 122.0 |

| Dihedral Angle (°) | Cl-C4-C3-CF₃ | ~0 (for planar ground state) |

Correlation with X-ray Diffraction Data

Single-crystal X-ray diffraction provides the definitive, solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, a hypothetical analysis can be described.

If a suitable crystal were grown, X-ray diffraction would reveal:

The precise conformation of the -CF₃ group in the crystal lattice. This would either confirm or refine the theoretically predicted minimum energy conformation. The orientation would likely be influenced by crystal packing forces, minimizing steric clashes and maximizing favorable intermolecular contacts.

Intermolecular interactions, such as halogen bonding (involving the chlorine atom) or other non-covalent interactions involving the fluorine atoms and the pyridine ring's π-system.

Deviations from planarity in the pyridine ring caused by the electronic and steric effects of the chloro and trifluoromethyl substituents.

The experimental data from X-ray diffraction would serve as the benchmark for validating the accuracy of the quantum chemical models. A strong correlation between the calculated gas-phase structure and the experimental solid-state structure would lend high confidence to the theoretical model's ability to describe the molecule's intrinsic properties.

The table below outlines the type of data that would be obtained from an X-ray diffraction experiment and how it correlates with computational and other spectroscopic data.

Table 2: Correlation of X-ray, Spectroscopic, and Computational Data

| Data Point | X-ray Diffraction | Spectroscopic Methods (NMR, IR/Raman) | Quantum Calculations |

|---|---|---|---|

| -CF₃ Conformation | Directly observed dihedral angles in the crystal. | Inferred from through-space NMR couplings and vibrational modes of the CF₃ group. | Predicted minimum energy conformation and rotational barrier. |

| Bond Lengths/Angles | Precise experimental values. | Correlate with vibrational frequencies (e.g., C-Cl stretch). | Calculated geometric parameters for comparison. |

| Intermolecular Packing | Reveals crystal packing, hydrogen/halogen bonds. | Crystal lattice vibrations may be visible in far-IR/Raman. | Can be modeled with periodic boundary conditions to simulate the crystal environment. |

Role As a Key Intermediate in Complex Molecule Synthesis

Building Block for Agrochemical Compounds

Trifluoromethylpyridine (TFMP) derivatives are integral to the fourth generation of pesticides, which are characterized by high efficiency, low toxicity, and improved environmental compatibility. The specific substitution pattern of the chloro and trifluoromethyl groups on the pyridine (B92270) ring dictates the final product and its biological application as a fungicide, insecticide, or herbicide.

While the family of chlorotrifluoromethylpyridines is vital for agrochemicals, specific isomers serve as precursors for particular products. The fungicide Fluazinam and the insect growth regulator Chlorfluazuron are synthesized from intermediates derived from 3-picoline. The key building block for these products is 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) or its aminated derivative, 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF). Therefore, isomers with the trifluoromethyl group at the 5-position, rather than 4-Chloro-3-(trifluoromethyl)pyridine, are the documented intermediates for Fluazinam and Chlorfluazuron. nih.gov

The substitution pattern of the trifluoromethyl group is a critical determinant of an agrochemical's target and mode of action. Relatively few commercial agrochemicals utilize a 4-trifluoromethyl-substituted pyridine moiety, making its applications highly specific. nih.gov

Flonicamid (B1672840): This novel insecticide, used to control aphids, is distinguished by its unique 4-trifluoromethyl-substituted pyridine structure. It functions as a chordotonal organ modulator. The synthesis of Flonicamid relies on the creation of 4-(Trifluoromethyl)nicotinic acid as a key intermediate.

Sulfoxaflor: This insecticide targets a wide range of sap-feeding insects and belongs to the sulfoximine (B86345) class. Its synthesis is based on a 6-(trifluoromethyl)pyridine core structure.

Pyridalyl: This insecticide is effective against lepidopterous pests and incorporates a 5-(trifluoromethyl)pyridine moiety as its key substructure.

This demonstrates that while the broader class of TFMPs is essential, the specific positional isomer is crucial. This compound is most directly relevant to the synthesis of compounds like Flonicamid, which feature the trifluoromethyl group at the 4-position of the pyridine ring.

Table 2: Trifluoromethylpyridine Isomers in Agrochemical Synthesis

| Agrochemical | Type | Key Pyridine Intermediate Moiety | Reference |

|---|---|---|---|

| Fluazinam | Fungicide | 3-Chloro-5-(trifluoromethyl)pyridine | |

| Chlorfluazuron | Insecticide | 5-(Trifluoromethyl)pyridine | |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)pyridine | |

| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine | |

| Pyridalyl | Insecticide | 5-(Trifluoromethyl)pyridine |

N-pyridyloxy-substituted benzonitriles and their corresponding benzamidoximes are precursors for compounds with potential biological activity. Research into their synthesis has been documented; for instance, 4-((5-trifluoromethyl)pyridin-2-yl)oxy)benzonitrile has been synthesized from 2-chloro-5-(trifluoromethyl)pyridine (B1661970) and 4-cyanophenol. However, reports detailing the synthesis of these particular structures starting specifically from the this compound isomer are not widely available in the reviewed literature. The reactivity and synthetic pathways are highly dependent on the isomeric form of the starting chlorotrifluoromethylpyridine.

Precursors for Other Functional Materials

This compound is a specialized chemical compound valued as an intermediate in the synthesis of more complex molecules. Its utility stems from the distinct chemical reactivity conferred by the chlorine atom and the electron-withdrawing trifluoromethyl group on the pyridine ring. While its most prominent applications are in the creation of agrochemicals and pharmaceuticals, its structural motifs are also of interest in the development of novel functional materials. researchoutreach.orgjst.go.jpnih.gov

The development of advanced materials, including polymers and organic electronics, often relies on building blocks that possess specific electronic and physical properties. jst.go.jp The introduction of fluorine-containing groups, such as the trifluoromethyl (-CF3) group, into organic molecules is a well-established strategy for modifying these properties. jst.go.jpnih.gov This can influence factors like thermal stability, solubility, and the electronic characteristics of the final material.

Although direct, large-scale applications of this compound in materials science are not extensively documented, the utility of its structural analogues is evident in several areas of research. For instance, pyridine derivatives are integral components in the synthesis of metal-organic frameworks (MOFs) and conjugated polymers for electronic applications. sigmaaldrich.comrsc.org Specifically, 4-(Trifluoromethyl)pyridine, a closely related compound, has been used in the preparation of (trifluoromethyl)pyridyllithiums and in the synthesis of MOFs. sigmaaldrich.com

Furthermore, isomers such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723) serve as precursors in the synthesis of molecules like 4,4′-bis(trifluoromethyl)-2,2′-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene, which are building blocks for more complex chemical structures. sigmaaldrich.com In the field of organic electronics, various trifluoromethyl- and pyridine-containing molecules are investigated as emitters in Organic Light-Emitting Diodes (OLEDs), particularly for achieving specific color and efficiency targets. mdpi.comnih.govresearchgate.net These examples highlight the potential of the chloro-(trifluoromethyl)pyridine framework as a precursor for materials with tailored electronic and photophysical properties. Researchers anticipate that as synthetic methods for trifluoromethylpyridines become more accessible, their application will expand beyond pharmaceuticals and agrochemicals into the broader field of functional materials and polymers. researchoutreach.org

Interactive Data Table: Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 732306-24-0 | sigmaaldrich.com |

| Molecular Formula | C₆H₃ClF₃N · HCl | sigmaaldrich.com |

| Molecular Weight | 218.00 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 153 °C (sublimates) | sigmaaldrich.com |

| InChI Key | HCKXJUZITVCDND-UHFFFAOYSA-N | sigmaaldrich.com |

Mechanistic Insights into Reactions Involving 4 Chloro 3 Trifluoromethyl Pyridine

Mechanistic Pathways of Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF₃) group onto a pyridine (B92270) ring is a significant transformation, and several mechanistic pathways have been elucidated for this process. These pathways can be broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylations.

Nucleophilic Trifluoromethylation: This is a common strategy for functionalizing pyridine derivatives. One prominent mechanism involves the nucleophilic activation of the pyridine ring. For instance, a 3-position-selective C-H trifluoromethylation has been developed that proceeds through the hydrosilylation of pyridine or quinoline (B57606) derivatives. researchgate.netnih.govresearchgate.netchemistryviews.orgelsevierpure.com This activation step, often catalyzed by a Lewis acid like tris(pentafluorophenyl)borane (B72294), forms an N-silyl enamine intermediate. nih.govelsevierpure.comchemrxiv.org This enamine is sufficiently nucleophilic to react with an electrophilic trifluoromethylating agent, such as a Togni reagent. researchgate.netchemistryviews.org The reaction concludes with an oxidative aromatization step to yield the 3-trifluoromethylated pyridine. chemistryviews.org

Another nucleophilic pathway involves activating the pyridine as an N-methylpyridinium salt. researchgate.netresearchgate.net This increases the electrophilicity of the ring, making it susceptible to attack by a nucleophilic trifluoromethyl source. researchgate.net

Radical Trifluoromethylation: This pathway involves the generation of a trifluoromethyl radical (•CF₃), which then adds to the pyridine ring. wikipedia.org Reagents like trifluoroiodomethane (CF₃I) can serve as radical precursors, often initiated by photoredox catalysis or with reagents like triethylborane. wikipedia.orgprinceton.edu While powerful, radical trifluoromethylations can sometimes suffer from a lack of regioselectivity, although specific catalytic systems aim to control the position of functionalization. chemistryviews.org

Electrophilic Trifluoromethylation: In this mechanism, the pyridine ring itself acts as a nucleophile, attacking an electrophilic "CF₃⁺" source. Pyridones and other electron-rich N-heteroarenes can undergo electrophilic trifluoromethylation. acs.org A proposed light-mediated oxidative mechanism suggests that the trifluoromethylating reagent is oxidized to generate a CF₃ radical, which adds to the N-aryl substrate. The resulting radical intermediate is then oxidized to a cation before rearomatizing to the final product. acs.org

The choice of pathway depends on the specific substrate and the desired regioselectivity. For a substrate like 4-chloro-3-(trifluoromethyl)pyridine, further trifluoromethylation is synthetically challenging due to the already present deactivating groups. However, understanding these mechanisms is key to designing reactions for analogous substituted pyridines.

| Reagent/Catalyst System | Mechanistic Pathway | Key Intermediate | Ref. |

| Methylphenylsilane / B(C₆F₅)₃, then Togni Reagent | Nucleophilic Activation | N-silyl enamine | nih.govresearchgate.netchemrxiv.org |

| N-methylpyridinium salt / TFA, Ag₂CO₃ | Nucleophilic Activation | Pyridinium (B92312) ylide / carbenoid | researchgate.netresearchgate.net |

| Langlois' reagent (NaSO₂CF₃) / Light | Electrophilic (Oxidative) | Radical cation | acs.org |

| CF₃I / Triethylborane or Photoredox Catalyst | Radical | Trifluoromethyl radical (•CF₃) | wikipedia.orgprinceton.edu |

| CuI / 1,10-phenanthroline (B135089) / CF₃-source | Copper-Catalyzed Nucleophilic | Arylcopper(III) complex | nih.gov |

Detailed Studies of Deprotonation Mechanisms and Regioselectivity

Deprotonation is a fundamental step in many functionalization reactions, as it generates a nucleophilic species that can react with an electrophile. masterorganicchemistry.comassaygenie.com The regioselectivity of deprotonation in a molecule like this compound is governed by the powerful electron-withdrawing effects of the substituents and the nitrogen heteroatom, which increase the acidity of the ring protons.

The protons on the pyridine ring are located at positions 2, 5, and 6. The acidity of these protons is significantly enhanced by the inductive effects of the chloro and trifluoromethyl groups. The probable order of acidity is H-2 > H-5 > H-6, with the proton at C-2 being the most acidic due to its proximity to the ring nitrogen and the C-3 trifluoromethyl group. The proton at C-5 is also activated by both adjacent substituents. Therefore, directed deprotonation using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would likely occur at the C-2 position.

A related and mechanistically insightful transformation is the defluorinative functionalization of 4-trifluoromethylpyridines. chemrxiv.org This reaction does not involve deprotonation of a C-H bond but rather activates a C-F bond. Through a process involving a diboron (B99234) reagent and a base, an umpolung of the trifluoromethyl group's reactivity is achieved. chemrxiv.org This generates a pyridyldifluoromethyl anion as a key intermediate, effectively acting as a nucleophile. This transformation highlights that even the typically robust C-F bonds of the trifluoromethyl group can be targeted for deprotonation-like reactivity under specific conditions, opening novel pathways for functionalization. chemrxiv.org

| Position | Influencing Factors for Deprotonation | Predicted Reactivity |

| C-2 | Proximity to N, C3-CF₃ group | Most acidic proton, likely site for deprotonation |

| C-5 | Adjacent to C4-Cl and C6-H | Acidic, potential site for deprotonation |

| C-6 | Adjacent to C5-H and N | Less acidic than C-2 and C-5 |

| CF₃ group | Strong C-F bonds | Can undergo defluorinative functionalization via umpolung |

Reaction Pathways in Nucleophilic Activation for Pyridine Functionalization

Activating the pyridine ring towards nucleophilic attack or enhancing its own nucleophilicity is a cornerstone of modern synthetic strategies. For electron-deficient pyridines like this compound, these activation modes are essential for achieving functionalization.

One of the most effective methods for nucleophilic activation is the borane-catalyzed hydrosilylation of the pyridine ring. researchgate.netchemrxiv.org This reaction transforms the stable aromatic pyridine into a more reactive N-silyl enamine or dihydropyridine (B1217469) intermediate. researchgate.netnih.govelsevierpure.com The proposed mechanism involves:

Hydrosilylation: A catalyst, such as tris(pentafluorophenyl)borane, facilitates the 1,4-addition of a silane (B1218182) across the pyridine ring. chemistryviews.orgchemrxiv.org

Formation of Nucleophilic Intermediate: This addition breaks the aromaticity and forms an N-silyl-1,4-dihydropyridine, which behaves as a nucleophilic enamine. nih.govresearchgate.netelsevierpure.com

Reaction with Electrophile: The enamine intermediate readily reacts with various electrophiles at the C-3 position.

Rearomatization: A subsequent oxidation step restores the aromaticity of the pyridine ring, yielding the C-3 functionalized product. chemistryviews.org

This strategy has proven highly effective for the regioselective introduction of groups at the C-3 position, a site that is often difficult to functionalize directly in pyridines. nih.govresearchgate.netchemistryviews.org

Another pathway involves the formation of N-aryl or N-alkyl pyridinium salts, such as in the Zincke reaction. nih.gov The quaternization of the ring nitrogen dramatically increases the electrophilicity of the pyridine ring, particularly at the C-2 and C-4 positions. These activated pyridinium salts are then susceptible to attack by a wide range of nucleophiles, leading to ring-opening or substitution reactions that can be used to build complex molecular scaffolds.

Catalytic Aspects in Synthetic Transformations of Substituted Pyridines

Catalysis is indispensable for the efficient and selective transformation of substituted pyridines. Various transition metals and organocatalysts have been employed to mediate reactions that would otherwise be unfeasible.

Transition Metal Catalysis:

Copper Catalysis: Copper complexes are widely used in trifluoromethylation reactions. nih.gov The mechanism is believed to involve the formation of a [Cu-CF₃] species, which can then participate in a cross-coupling cycle with an aryl halide. nih.govacs.org Copper is also a key catalyst in photoredox-mediated reactions, such as the deoxytrifluoromethylation of alcohols, where it facilitates the trapping of alkyl radicals by a Cu(II)-CF₃ species. nih.gov

Palladium Catalysis: Palladium catalysts are pivotal for C-H activation and cross-coupling reactions. Using a directing group strategy, palladium can catalyze the direct C-H trifluoromethylation of heterocycles. nih.gov Palladium is also used in asymmetric allylic alkylation reactions involving nucleophiles derived from activated pyridines. researchgate.net

Cobalt Catalysis: Pincer-cobalt complexes have been shown to catalyze the α-alkylation of nitriles with alcohols. acs.org This type of "borrowing hydrogen" or "hydrogen autotransfer" catalysis involves the temporary dehydrogenation of an alcohol to an aldehyde, which then reacts with a nucleophile, followed by the reduction of the resulting intermediate by the cobalt-hydride species. acs.org Such catalytic systems are highly atom-economical.

Organocatalysis:

Anion-Binding Catalysis: Thiourea-based organocatalysts have been used for the enantioselective dearomatization of diazaheterocycles. acs.org The mechanism involves the catalyst binding to a chloride anion through hydrogen bonds, which in turn forms a highly ordered supramolecular complex with an in situ generated N-acyliminium ion. This chiral complex then directs the nucleophilic attack, ensuring high stereocontrol. acs.org

Lewis Acid Catalysis: As mentioned previously, boranes like tris(pentafluorophenyl)borane act as potent Lewis acid catalysts to activate pyridines towards hydrosilylation, enabling subsequent functionalization. chemistryviews.orgchemrxiv.org

These catalytic approaches provide powerful tools for manipulating the reactivity of substituted pyridines, enabling the synthesis of complex and valuable molecules from precursors like this compound.

| Catalyst System | Transformation Type | Mechanistic Role of Catalyst | Ref. |

| Pd(OAc)₂ / Directing Group | C-H Trifluoromethylation | Facilitates C-H bond cleavage and C-CF₃ bond formation | nih.gov |

| CuI / 1,10-phenanthroline | Cross-Coupling Trifluoromethylation | Forms active [Cu-CF₃] species, undergoes oxidative addition/reductive elimination | nih.govacs.org |

| Tris(pentafluorophenyl)borane | Hydrosilylation/Functionalization | Lewis acid, activates pyridine for nucleophilic attack by silane | chemistryviews.orgchemrxiv.org |

| Pincer-Cobalt Complex / KOtBu | α-Alkylation (Hydrogen Autotransfer) | Dehydrogenation of alcohol and subsequent reduction of unsaturated intermediate | acs.org |

| Thiourea Derivative | Asymmetric Dearomatization | Anion-binding, forms chiral supramolecular complex to direct nucleophilic attack | acs.org |

| Copper / Photoredox Catalyst | Deoxytrifluoromethylation | Mediates formation of Cu(II)-CF₃ and traps alkyl radical intermediates | nih.gov |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of trifluoromethylpyridine (TFMP) derivatives is a cornerstone of the agrochemical and pharmaceutical industries. jst.go.jp Historically, production has relied on methods that can generate significant waste. Consequently, a major research thrust is the development of more sustainable and efficient synthetic processes.

One emerging approach focuses on replacing traditional nitration and reduction systems. For instance, in the synthesis of related intermediates like 4-chloro-3-(trifluoromethyl)phenylisocyanate, the conventional nitric acid/sulfuric acid nitration system is being replaced by an acetic anhydride (B1165640)/concentrated nitric acid system. This allows the reaction to proceed at lower temperatures with reduced risk and fewer multi-nitration impurities. google.com Similarly, the traditional iron powder reduction process, which produces large quantities of iron mud waste, is being supplanted by systems like FeCl₃·6H₂O/activated carbon/hydrazine hydrate, significantly reducing the environmental impact. google.com

Vapor-phase reactions represent another frontier for sustainable synthesis. Simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over transition metal-based catalysts can produce key intermediates in a simple one-step reaction. jst.go.jpnih.gov While this can create by-products, these can often be catalytically converted back into starting materials and fed back into the reactor, improving atom economy and reducing production costs. jst.go.jpnih.gov These industrial-scale processes aim to be safer, more environmentally friendly, and easily industrialized. google.com

Exploration of New Derivatization and Functionalization Strategies

The functionalization of the 4-Chloro-3-(trifluoromethyl)pyridine core is critical for creating diverse libraries of compounds for screening. Chloro(trifluoromethyl)pyridine derivatives are often used as model substrates for developing and testing new functionalization reactions. fishersci.com

Recent research has explored various derivatization techniques. For related compounds, one-step procedures using reagents like N-methyl-bis-trifluoroacetamide (MBTFA) have been developed for analysis, offering reduced analysis time and improved detection limits. nih.govresearchgate.net This highlights a trend toward more efficient and stable derivatization methods. The resulting trifluoroacylated products have been shown to be stable for extended periods, which is crucial for reliable analysis. nih.gov

Furthermore, synthetic strategies for creating analogues involve arylation of Boc-protected amine cores followed by coupling reactions assisted by reagents like 1,1′-thiocarbonyldiimidazole. acs.org Such modular approaches allow for the systematic modification of different parts of the molecule to explore structure-activity relationships. The synthesis of iodo-derivatives, such as 5-chloro-4-iodo-2-(trifluoromethyl)pyridine, via lithiation and subsequent reaction with iodine, provides a handle for further cross-coupling reactions, opening up a wide array of potential functionalizations. chemicalbook.com

Computational Design and Prediction of Novel Derivatives with Targeted Activities

In-silico methods are becoming indispensable for accelerating the discovery of new bioactive molecules. Computational techniques are used to design and predict the activity of novel derivatives of pyridine-based compounds, saving significant time and resources compared to traditional high-throughput screening.

A typical workflow involves several computational stages:

Pharmacophore Modeling: This identifies the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) essential for biological activity. mdpi.com

3D-QSAR (Quantitative Structure-Activity Relationship): This technique builds a statistically significant model that correlates the 3D structure of compounds with their biological activity. mdpi.com These models, validated by methods like leave-one-out (LOO) cross-validation, can predict the potency of newly designed molecules. mdpi.com

Molecular Docking: This simulates the binding of a ligand to the active site of a target protein (e.g., a kinase receptor). mdpi.com The docking score provides an estimate of the binding affinity, and the binding pose reveals key interactions with amino acid residues. mdpi.com